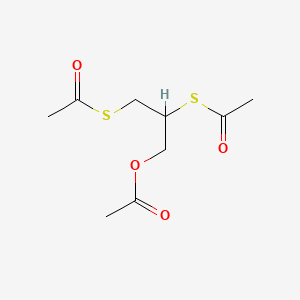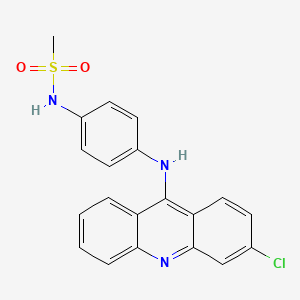
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(310)hexane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, a catalytic alkene insertion approach has been developed, which utilizes samarium diiodide (SmI2) as a catalyst . This method is advantageous due to its high atom economy and the ability to operate with low catalyst loadings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share some structural features but differ in their ring sizes and substituents.
Uniqueness
What sets 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid apart is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
90868-50-1 |
|---|---|
Molekularformel |
C9H10N2O5 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
5-carbamoyl-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5/c1-7(2)8(3(10)12)4(13)11-5(14)9(7,8)6(15)16/h1-2H3,(H2,10,12)(H,15,16)(H,11,13,14) |
InChI-Schlüssel |
FJJPAGDVUGOLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


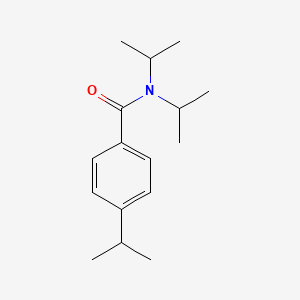
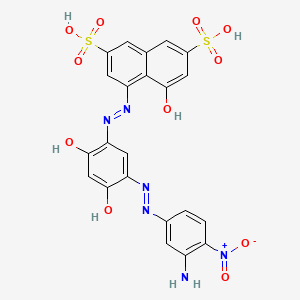
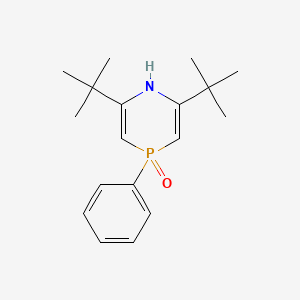


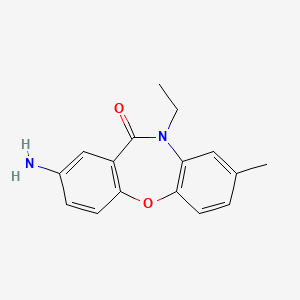
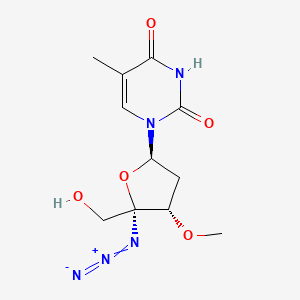
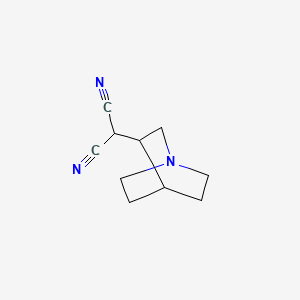
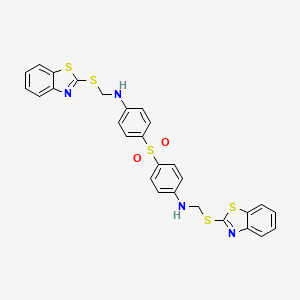

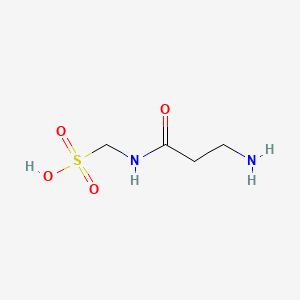
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
